N-(2-hydroxyethyl)-N,2,4,6-tetramethylbenzenesulfonamide
Description
N-(2-hydroxyethyl)-N,2,4,6-tetramethylbenzenesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with methyl groups and a hydroxyethyl group
Properties
CAS No. |
59724-67-3 |
|---|---|
Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N,2,4,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-9-7-10(2)12(11(3)8-9)17(15,16)13(4)5-6-14/h7-8,14H,5-6H2,1-4H3 |
InChI Key |
XAQOKCLUWHOSMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N,2,4,6-tetramethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of N-(2-hydroxyethyl)-N,2,4,6-tetramethylbenzenesulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N,2,4,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N,2,4,6-tetramethylbenzenesulfonamide.
Reduction: Formation of N-(2-hydroxyethyl)-N,2,4,6-tetramethylbenzenesulfonamide derivatives with reduced sulfonamide groups.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-hydroxyethyl)-N,2,4,6-tetramethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N,2,4,6-tetramethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with specific amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyldiethanolamine: Similar in having a hydroxyethyl group but differs in its overall structure and applications.
N-(2-Hydroxyethyl)ethylenediamine: Shares the hydroxyethyl group but has a different core structure and reactivity.
Uniqueness
N-(2-hydroxyethyl)-N,2,4,6-tetramethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both hydroxyethyl and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
